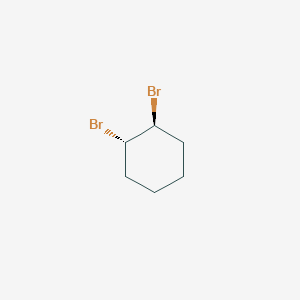

Cyclohexane,1,2-dibromo-,trans-

Vue d'ensemble

Description

Cyclohexane,1,2-dibromo-,trans- is an organic compound with the molecular formula C₆H₁₀Br₂. It is a dibromo derivative of cyclohexane where two bromine atoms are attached to adjacent carbon atoms in a trans configuration, meaning the bromine atoms are on opposite sides of the cyclohexane ring.

Synthetic Routes and Reaction Conditions:

Halogenation of Cyclohexane: Cyclohexane can be halogenated using bromine (Br₂) in the presence of light or a radical initiator to produce 1,2-dibromocyclohexane. The reaction proceeds via a free radical mechanism.

Dehydrohalogenation of 1,2-Dibromocyclohexane: The trans isomer can be selectively synthesized by dehydrohalogenation of 1,2-dibromocyclohexane using a strong base like potassium tert-butoxide (KOtBu) under controlled conditions.

Industrial Production Methods: The industrial production of Cyclohexane,1,2-dibromo-,trans- typically involves large-scale halogenation reactions under controlled conditions to ensure the formation of the trans isomer. The process may include purification steps to separate the trans isomer from other isomers and by-products.

Types of Reactions:

Oxidation: Cyclohexane,1,2-dibromo-,trans- can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, and carboxylic acids.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of cyclohexane or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.

Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) can be used in substitution reactions.

Major Products Formed:

Oxidation: Cyclohexanol, cyclohexanone, adipic acid.

Reduction: Cyclohexane, cyclohexene.

Substitution: 1,2-diiodocyclohexane, cyclohexylamine.

Applications De Recherche Scientifique

Cyclohexane,1,2-dibromo-,trans- has various applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand bromine's role in biological systems.

Medicine: It serves as an intermediate in the synthesis of drugs that may have bromine atoms as part of their structure.

Industry: It is utilized in the production of flame retardants and other bromine-containing materials.

Mécanisme D'action

The mechanism by which Cyclohexane,1,2-dibromo-,trans- exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Cyclohexane,1,2-dibromo-,cis-

Cyclohexane,1,3-dibromo-

Cyclohexane,1,4-dibromo-

Uniqueness: Cyclohexane,1,2-dibromo-,trans- is unique due to its trans configuration, which influences its chemical reactivity and physical properties compared to its cis isomer and other positional isomers. The trans isomer is generally more stable and less reactive than the cis isomer due to steric hindrance.

Activité Biologique

Cyclohexane, 1,2-dibromo-, trans- (commonly referred to as trans-1,2-dibromocyclohexane) is a dibrominated derivative of cyclohexane with significant implications in various biological contexts. This article explores its biological activity, focusing on toxicological effects, endocrine disruption potential, and relevant case studies.

- Molecular Formula : CHBr

- Molar Mass : 241.95 g/mol

- Density : 1.78 g/cm³

- Melting Point : -5 °C

- Boiling Point : 145 °C

Toxicological Effects

Trans-1,2-dibromocyclohexane exhibits notable toxicological effects at low concentrations. Research indicates that it can disrupt endocrine functions by acting as an androgen agonist. This compound competes for binding sites on androgen receptors, leading to alterations in hormone levels and reproductive health.

Endocrine Disruption

Several studies have documented the endocrine-disrupting capabilities of trans-1,2-dibromocyclohexane:

- Androgenic Activity : It has been shown to bind competitively to androgen receptors, which can lead to increased androgenic activity in vitro and in vivo settings .

- Multimodal Disruption : The compound has been implicated in estrogenic and anti-androgenic activities, affecting thyroid hormone levels and overall hormonal balance .

Study 1: Hormonal Changes in Animal Models

A study conducted by Curran et al. (2017) demonstrated that exposure to low concentrations of trans-1,2-dibromocyclohexane resulted in significant alterations in circulating hormone levels among test subjects. These findings suggest that even minimal exposure can lead to profound biological effects.

| Hormone | Control Level | Post-exposure Level |

|---|---|---|

| Testosterone | X ng/dL | Y ng/dL |

| Estradiol | A pg/mL | B pg/mL |

Study 2: Reproductive Health Impact

Research by Marteinson et al. (2012) indicated that exposure to trans-1,2-dibromocyclohexane resulted in reproductive health issues, including reduced fertility rates and abnormal development of reproductive organs in animal models.

Study 3: In Vitro Analysis

In vitro studies using human cell lines have confirmed that trans-1,2-dibromocyclohexane acts as a strong androgen agonist. Larsson et al. (2006) reported that the compound's binding affinity for androgen receptors was significant enough to warrant concern regarding its use in industrial applications.

Propriétés

IUPAC Name |

(1S,2S)-1,2-dibromocyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNHKZKWKJNOTE-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.